BenchChemオンラインストアへようこそ!

(R)-6-Methylpiperidin-2-one

Process Chemistry Chiral Intermediate Manufacturing CDK4/6 Inhibitor Synthesis

(R)-6-Methylpiperidin-2-one (CAS 68330-73-4), also designated as (6R)-(-)-6-methylpiperidin-2-one, is a chiral six-membered δ-lactam (piperidin-2-one) bearing a single stereogenic center at the 6-position with R absolute configuration. With a molecular formula of C₆H₁₁NO and molecular weight of 113.16 g/mol, it serves as a versatile chiral building block in asymmetric synthesis, particularly as a key intermediate for pharmaceutically active compounds including CDK4/6 inhibitors and 2,6-disubstituted piperidine alkaloids.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 68330-73-4
Cat. No. B3278887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methylpiperidin-2-one
CAS68330-73-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)N1
InChIInChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1
InChIKeyXPMMAKUHNMSONL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-6-Methylpiperidin-2-one (CAS 68330-73-4): Chiral δ-Lactam Building Block for Asymmetric Synthesis


(R)-6-Methylpiperidin-2-one (CAS 68330-73-4), also designated as (6R)-(-)-6-methylpiperidin-2-one, is a chiral six-membered δ-lactam (piperidin-2-one) bearing a single stereogenic center at the 6-position with R absolute configuration . With a molecular formula of C₆H₁₁NO and molecular weight of 113.16 g/mol, it serves as a versatile chiral building block in asymmetric synthesis, particularly as a key intermediate for pharmaceutically active compounds including CDK4/6 inhibitors and 2,6-disubstituted piperidine alkaloids [1][2].

Why Racemic or (S)-Configured 6-Methylpiperidin-2-one Cannot Substitute for the (R)-Enantiomer


The (R)-enantiomer of 6-methylpiperidin-2-one cannot be replaced by its (S)-enantiomer (CAS 1558-58-3), the racemic mixture (CAS 4775-98-8), or achiral 6-alkylpiperidin-2-one congeners in stereochemically demanding applications. The absolute configuration at C6 directly dictates the stereochemical outcome of downstream reactions: optically pure (6R)-6-methylpiperidin-2-one was demonstrated as the requisite starting material for the diastereoselective synthesis of three distinct natural alkaloids—(-)-pinidinone, (+)-dihydropinidine, and (-)-pinidinol—where inversion or racemization of the C6 stereocenter would produce the incorrect diastereomer [1]. Furthermore, the (R)-enantiomer is specified as the essential chiral intermediate in the manufacture of CDK4/6-targeting oncology therapeutics developed by BeiGene (WO2019/242719A1), where stereochemical integrity is critical for target binding and selectivity [2].

Quantitative Differentiation Evidence for (R)-6-Methylpiperidin-2-one (CAS 68330-73-4)


Improved Synthesis Route Achieves Higher Overall Yield versus Prior Art Method

The improved synthesis method described in CN114702441A (2022) achieves a four-step overall yield of 53.3% for (R)-6-methylpiperidin-2-one, calculated from the reported step-wise yields: amino protection (98%), Swern oxidation (80%), Horner-Wadsworth-Emmons condensation with trimethyl phosphonoacetate (80%), and hydrogenative cyclization (85%) [1]. This represents a significant improvement over the prior art method disclosed in WO2019/242719A1, which suffered from: (1) low yield in the Cbz protection step due to competing O-protection and cyclic impurity formation; (2) hazardous oxalyl chloride oxidation requiring -78°C conditions, unsuitable for scale-up; and (3) an additional two-step hydrolysis-methyl esterification sequence necessitated by the use of triethyl phosphonoacetate (ethyl ester, greater steric hindrance) rather than the trimethyl ester employed in the improved route [1].

Process Chemistry Chiral Intermediate Manufacturing CDK4/6 Inhibitor Synthesis

Cost Premium of (R)-Enantiomer Reflects Added Value of Chiral Purity versus Racemic Material

The (R)-enantiomer (CAS 68330-73-4) carries a substantial price premium compared to the racemic 6-methylpiperidin-2-one (CAS 4775-98-8), reflecting the additional cost of asymmetric synthesis or chiral resolution required to obtain enantiopure material. At the time of analysis, Beyotime listed (R)-6-methylpiperidin-2-one (≥95% purity) at ¥1,426 per 250 mg , whereas the racemic mixture (≥95% purity) was priced at ¥353 per 1 g from the same supplier , corresponding to an approximately 16-fold higher cost per unit mass for the enantiopure (R)-form. Similarly, CymitQuimica offered the (R)-enantiomer at €435.00 per gram , while the (S)-enantiomer (CAS 1558-58-3) was available from Fluorochem at £91.00 per 250 mg , confirming that both single enantiomers command comparable premiums.

Procurement Economics Chiral Resolution Cost Enantiopure Building Block

Optically Pure (6R)-Enantiomer Enables Diastereoselective Synthesis of Three Distinct Natural Alkaloids

Fréville et al. (2001) demonstrated that optically pure (6R)-6-methylpiperidin-2-one serves as the essential chiral starting material for the diastereoselective synthesis of three 2,6-disubstituted piperidine natural alkaloids: (-)-pinidinone (1a), (+)-dihydropinidine (1b), and (-)-pinidinol (1c) [1]. The synthetic strategy relies on chemo- and diastereocontrolled reduction of an exocyclic β-enamino ketone derived from the enantiopure lactam. Any racemization at the C6 position would erode diastereoselectivity and produce inseparable mixtures of diastereomers. In contrast, the racemic 6-methylpiperidin-2-one (CAS 4775-98-8) would yield a 1:1 mixture of diastereomeric products, requiring additional chiral separation steps and reducing the effective yield of the desired natural product by approximately 50% [1].

Diastereoselective Synthesis Natural Product Synthesis Alkaloid Chemistry

Specified as Key Chiral Intermediate in BeiGene CDK4/6 Inhibitor Patent (WO2019/242719A1)

Patent WO2019242719A1 (BeiGene, 2019) and the subsequent process improvement patent CN114702441A (2022) explicitly identify (R)-6-methylpiperidin-2-one (designated as 'Compound of Formula T') as a critical chiral intermediate in the synthesis of a novel class of CDK4/6 inhibitors for cancer therapy [1][2]. The (R)-configuration at the 6-position is structurally required for the downstream construction of the tetracyclic inhibitor scaffold; the corresponding (S)-enantiomer or racemate would generate diastereomeric impurities in the final API that must be controlled to ICH Q3A thresholds. The improved synthesis method in CN114702441A was specifically developed to address the low-yield, scale-up-incompatible prior art route used for this intermediate in the original BeiGene filing [2].

CDK4/6 Inhibition Oncology Therapeutics Pharmaceutical Intermediate

Biomass-Derived Racemic Production Route Yields 78.5% MPO but Lacks Stereochemical Control

Chen et al. (2021) reported a sustainable route to 6-methylpiperidin-2-one (MPO) from biomass-derived triacetic acid lactone (TAL) via Ru/BEA-60 zeolite-catalyzed tandem reaction, achieving a yield of 78.5% in dioxane [1]. However, this process produces the racemic mixture (CAS 4775-98-8) and provides no enantioselectivity. To obtain the (R)-enantiomer (CAS 68330-73-4) from this route, an additional chiral resolution step—such as diastereomeric salt formation, chiral HPLC, or enzymatic kinetic resolution—would be required, each incurring an inherent maximum 50% theoretical yield loss and additional processing cost. The CN114702441A asymmetric synthesis route from enantiopure (R)-3-aminobutan-1-ol, by contrast, establishes the C6 stereochemistry from the outset with no yield penalty from resolution [2].

Sustainable Chemistry Biomass Conversion Racemic vs. Chiral Manufacturing

Optimal Procurement Scenarios for (R)-6-Methylpiperidin-2-one (CAS 68330-73-4)


GMP Intermediate Manufacturing for CDK4/6-Targeted Oncology Therapeutics

Pharmaceutical CDMOs and innovator companies developing CDK4/6 inhibitors requiring the (R)-6-methylpiperidin-2-one scaffold per the BeiGene patent family (WO2019242719A1) should procure this compound at NLT 98% enantiomeric purity with full analytical documentation (NMR, HPLC, LC-MS, chiral purity certificate) [1]. The improved synthesis route of CN114702441A provides a scalable, cost-effective manufacturing pathway with 53.3% overall yield under mild conditions (no oxalyl chloride, no -78°C step), suitable for kilogram-scale GMP production [2].

Diastereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids and Derivatives

Academic and industrial medicinal chemistry groups synthesizing chiral 2,6-disubstituted piperidines—a privileged scaffold in CNS and anti-infective drug discovery—require optically pure (6R)-6-methylpiperidin-2-one as the chiral pool starting material. As demonstrated by Fréville et al. (2001), this lactam enables the chemo- and diastereocontrolled construction of alkaloids such as (-)-pinidinone without additional chiral separation steps [1]. Procurement of racemic material in this context would necessitate chiral preparative HPLC and reduce the effective yield of the desired single enantiomer by approximately 50%.

Asymmetric Synthesis Method Development and Route Scouting

Process chemistry groups evaluating synthetic routes to enantiopure 6-substituted piperidin-2-ones should benchmark the direct asymmetric route from (R)-3-aminobutan-1-ol (CN114702441A, 53.3% overall yield) against the biomass-derived racemic route (Chen et al. 2021, 78.5% yield racemic) plus chiral resolution [1][2]. The direct asymmetric route eliminates resolution-related yield losses (theoretical maximum 50%) and avoids the capital and operational costs of preparative chiral chromatography or diastereomeric crystallization, making it the preferred route for quantities exceeding 100 g.

Reference Standard and Analytical Method Qualification for Enantiomeric Purity Testing

Quality control laboratories developing chiral HPLC or SFC methods for enantiomeric purity determination of 6-methylpiperidin-2-one-containing APIs require certified reference standards of both (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 68330-73-4), designated as (6R)-(-)-6-methylpiperidin-2-one [1], serves as the primary reference for method validation, system suitability testing, and establishment of enantiomeric impurity acceptance criteria per ICH Q2(R1). Procurement should specify ≥98% chemical purity and ≥99% enantiomeric excess, with a certificate of analysis including specific optical rotation, chiral HPLC chromatogram, and NMR spectrum [2].

Quote Request

Request a Quote for (R)-6-Methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.